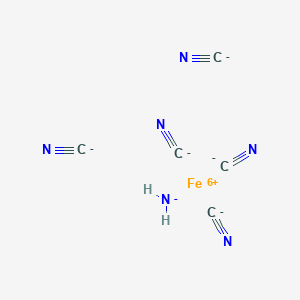
8|A,9|A-Epoxycoleon-U-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8|A,9|A-Epoxycoleon-U-quinone is a chemical compound known for its role as a p-glycoprotein regulator. It is selective for cancer cells and has shown potential in reversing cancer cell resistance to certain chemotherapy drugs, such as doxorubicin .
Vorbereitungsmethoden
The synthesis of 8|A,9|A-Epoxycoleon-U-quinone involves several steps, typically starting from plant-derived compounds. The exact synthetic routes and reaction conditions are often proprietary and specific to the research or industrial laboratory conducting the synthesis. Industrial production methods may involve large-scale extraction from plant sources followed by chemical modification to achieve the desired compound .
Analyse Chemischer Reaktionen
8|A,9|A-Epoxycoleon-U-quinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert the quinone to hydroquinone, affecting its reactivity and function.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
8|A,9|A-Epoxycoleon-U-quinone has several scientific research applications:
Chemistry: It is used as a model compound to study p-glycoprotein regulation and its effects on drug resistance.
Biology: Researchers use it to investigate cellular mechanisms of drug resistance and the role of p-glycoprotein in cancer cells.
Medicine: It has potential therapeutic applications in overcoming drug resistance in cancer treatment, particularly in combination with chemotherapy drugs like doxorubicin.
Industry: It may be used in the development of new pharmaceuticals targeting drug-resistant cancer cells
Wirkmechanismus
The mechanism of action of 8|A,9|A-Epoxycoleon-U-quinone involves the inhibition of p-glycoprotein activity in cancer cells. P-glycoprotein is a membrane transporter that pumps chemotherapy drugs out of cells, leading to drug resistance. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapy drugs, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette sub-family B member 1 (ABCB1) and other related transporters .
Vergleich Mit ähnlichen Verbindungen
8|A,9|A-Epoxycoleon-U-quinone is unique in its selective inhibition of p-glycoprotein in cancer cells. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits p-glycoprotein but is less selective for cancer cells.
Quercetin: A flavonoid that inhibits p-glycoprotein but has broader biological effects.
Cyclosporine A: An immunosuppressant that inhibits p-glycoprotein but is associated with significant side effects.
Compared to these compounds, this compound offers a more targeted approach to overcoming drug resistance in cancer cells .
Eigenschaften
Molekularformel |
C20H24O6 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(1S,2S,10R)-8,13-dihydroxy-2,6,6-trimethyl-12-propan-2-yl-15-oxatetracyclo[8.4.1.01,10.02,7]pentadeca-7,12-diene-9,11,14-trione |
InChI |
InChI=1S/C20H24O6/c1-9(2)10-11(21)16(25)20-18(5)8-6-7-17(3,4)13(18)12(22)15(24)19(20,26-20)14(10)23/h9,21-22H,6-8H2,1-5H3/t18-,19+,20-/m0/s1 |
InChI-Schlüssel |
AEXKDWVVGVHVQM-ZCNNSNEGSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=O)[C@]23[C@]4(CCCC(C4=C(C(=O)[C@@]2(C1=O)O3)O)(C)C)C)O |
Kanonische SMILES |
CC(C)C1=C(C(=O)C23C4(CCCC(C4=C(C(=O)C2(C1=O)O3)O)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)





![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)



![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)

![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)
